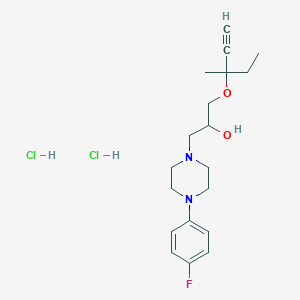![molecular formula C13H14N2O2 B2452825 Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate CAS No. 697234-09-6](/img/structure/B2452825.png)
Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate” is an organic compound that belongs to the class of benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .
Synthesis Analysis
The synthesis of a series of different 1,2,3,4-tetrahydro- and pyrido [1,2- a ]benzimidazoles has been reported . These compounds have been assessed for their in vitro antibacterial activity against Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli AB1157, Pseudomonas aeruginosa PAO1) bacteria .Applications De Recherche Scientifique
a. c-Met Inhibition: TMB-7 and its derivatives have been investigated as inhibitors of the mesenchymal–epithelial transition factor (c-Met) protein kinase. These compounds show promise in targeting c-Met-related pathways, which play a crucial role in cancer progression and metastasis .
b. GABA A Modulation: Certain TMB-7 analogs exhibit allosteric modulating activity on GABA A receptors. These receptors are essential for neurotransmission and play a role in anxiety, sedation, and other neurological processes .
Polymer Chemistry
TMB-7-containing heterocycles have found applications in polymer science. Researchers have incorporated these structures into polymers used in solar cells, enhancing their performance and stability .
Antimicrobial and Antifungal Properties
While specific studies on TMB-7’s antimicrobial activity are limited, related benzimidazole derivatives have demonstrated antibacterial action against Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Escherichia coli. Additionally, they exhibit antifungal activity against Candida albicans and Aspergillus niger .
Solid-to-Liquid Phase Transition Coordination Polymers
TMB-7 serves as a key precursor for synthesizing substituted benzimidazo[1,2-a]quinolones, which can form reversible solid-to-liquid phase transition coordination polymer crystals .
Antiproliferative Activity
One specific TMB-7 derivative, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole, has demonstrated potent antiproliferative activity against MV4-11 cells .
Safety and Hazards
Orientations Futures
The antibacterial activity of some of the condensed benzimidazole derivatives, including “Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate”, and the low toxicity of similar azaheterocycles suggest potential for further searches for novel antibiotics among compounds of this class . The development of resistance in bacteria to existing antibiotics necessitates the ongoing synthesis of novel biologically active compounds and studies of their antibacterial activity .
Mécanisme D'action
Target of Action
Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate primarily targets bacterial cells . It has shown significant in vitro antibacterial activity against both Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli AB1157, Pseudomonas aeruginosa PAO1) bacteria .
Mode of Action
The compound interacts with bacterial cells, inhibiting their growth. The presence of methyl groups in the pyridine fragment increases the antimicrobial action of the compound . 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazoles were found to be more effective against Gram-negative Escherichia coli AB1157 .
Biochemical Pathways
It is known that benzimidazole derivatives have high antimicrobial activity against a variety of bacterial species .
Pharmacokinetics
The cytotoxicity of these compounds was found to be comparable with that of tetracycline .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. The antibacterial activity of 2,4-dimethyl-7,8-dinitropyrido[1,2-a]benzimidazole was comparable to or exceeded the efficacy of commercial tetracycline, kanamycin, levomycetin, and erythromycin formulations .
Propriétés
IUPAC Name |
methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)9-5-6-11-10(8-9)14-12-4-2-3-7-15(11)12/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUIEULYHLTUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N3CCCCC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

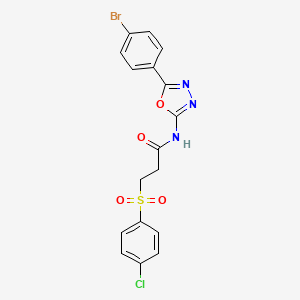
![(E)-N-{1-[2-(4-chlorophenyl)cyclopropyl]ethylidene}hydroxylamine](/img/structure/B2452744.png)
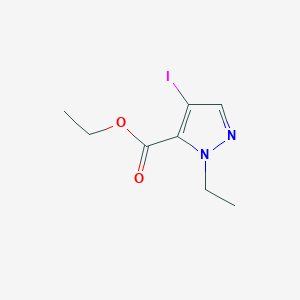
![Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate](/img/structure/B2452747.png)
![3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452751.png)
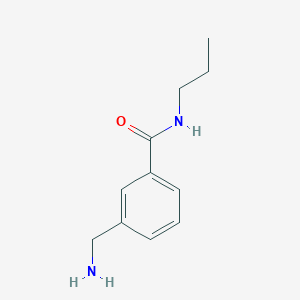
![Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2452753.png)
![3'-(3-Chloro-4-methylphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2452754.png)
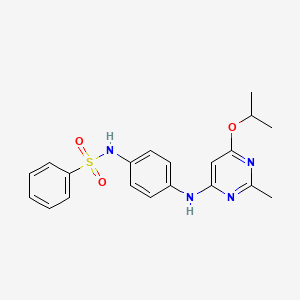
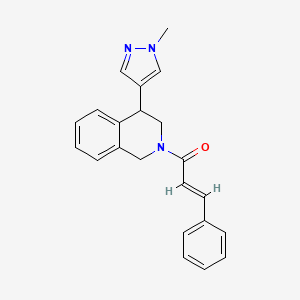
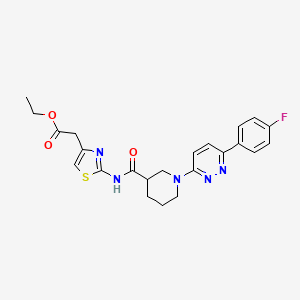
![2-(2-phenoxypropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2452760.png)
![1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone](/img/structure/B2452763.png)
